molecular formula C16H16N2O4S B4916272 4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide

4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide

Cat. No.: B4916272
M. Wt: 332.4 g/mol
InChI Key: DZTNUTAKNMMPJI-UHFFFAOYSA-N
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Description

4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide is a complex organic compound that features a nitro group, a tetrahydronaphthalenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The tetrahydronaphthalenyl group can be oxidized to form naphthalene derivatives under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Naphthalene derivatives.

Scientific Research Applications

4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The sulfonamide moiety can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

4-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-18(20)13-8-10-14(11-9-13)23(21,22)17-16-7-3-5-12-4-1-2-6-15(12)16/h3,5,7-11,17H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTNUTAKNMMPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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